3,5-Dimethyl-3'-morpholinomethyl benzophenone
Description
3,5-Dimethyl-3'-morpholinomethyl benzophenone (CAS No. 898791-77-0) is a benzophenone derivative characterized by two methyl groups at the 3- and 5-positions of one aromatic ring and a morpholinomethyl group (-CH₂-morpholine) at the 3'-position of the second aromatic ring. The morpholinomethyl substituent introduces a tertiary amine moiety, enhancing solubility in polar solvents and influencing electronic properties through resonance effects. This compound is commercially available through multiple suppliers, as noted in global chemical databases .
Benzophenones are widely studied for applications ranging from UV filters to photo-initiators in polymer chemistry.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-10-16(2)12-19(11-15)20(22)18-5-3-4-17(13-18)14-21-6-8-23-9-7-21/h3-5,10-13H,6-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPFYDBZYKRRON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643091 | |
| Record name | (3,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-77-0 | |
| Record name | (3,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3,5-Dimethyl-3’-morpholinomethyl benzophenone involves several steps, typically starting with the preparation of the benzophenone core. The synthetic route often includes:
Step 1: Formation of the benzophenone core through a Friedel-Crafts acylation reaction.
Step 2: Introduction of the dimethyl groups via alkylation reactions.
Step 3: Attachment of the morpholinomethyl group through a nucleophilic substitution reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dimethyl-3’-morpholinomethyl benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and for the synthesis of other complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3’-morpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
| Compound Name | Substituents | CAS No. | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| This compound | 3,5-dimethyl; 3'-morpholinomethyl | 898791-77-0 | C₂₀H₂₃NO₂ | 321.41 | High polarity due to morpholine |
| 3,5-Difluoro-3'-morpholinomethyl benzophenone | 3,5-difluoro; 3'-morpholinomethyl | 898792-32-0 | C₁₈H₁₇F₂NO₂ | 333.33 | Enhanced electronegativity |
| 3,5-Dimethyl-3'-piperidinomethyl benzophenone | 3,5-dimethyl; 3'-piperidinomethyl | 898793-22-1 | C₂₁H₂₅NO | 307.43 | Reduced polarity vs. morpholine |
| 3,5-Dimethyl-3'-(4-methylpiperazinomethyl) benzophenone | 3,5-dimethyl; 3'-(4-methylpiperazinomethyl) | 898788-83-5 | C₂₂H₂₇N₂O | 335.46 | Increased basicity and bulk |
Key Observations :
- Morpholine vs. Piperidine/Piperazine : The morpholine ring (oxygen-containing) imparts higher polarity and hydrogen-bonding capacity compared to piperidine (saturated hydrocarbon) or 4-methylpiperazine (additional nitrogen). This affects solubility and interaction with biological targets or polymer matrices .
- Methyl Substituents: The 3,5-dimethyl groups in the parent compound may sterically hinder interactions compared to unsubstituted benzophenones, though notes that 3,5-dimethyl or dichloro substituents in benzophenones can retain inhibitory activity similar to unsubstituted analogs .
Biological Activity
3,5-Dimethyl-3'-morpholinomethyl benzophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Properties
The compound belongs to the benzophenone class, characterized by a benzophenone core structure with a morpholinomethyl substituent and two methyl groups at the 3 and 5 positions. This structural configuration is crucial for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 285.38 g/mol |
| CAS Number | 898793-22-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The morpholinomethyl group enhances the compound's ability to interact with enzymes, potentially inhibiting their activity and modulating metabolic pathways.
- Receptor Binding : The benzophenone core facilitates strong binding to various receptors, influencing cellular signaling pathways that can lead to therapeutic effects.
- Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi:
- Bacterial Activity : In vitro tests demonstrate that the compound inhibits the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : Exhibits antifungal properties against common pathogens such as Candida albicans.
Anticancer Potential
The anticancer properties of this compound have been investigated in several studies:
- Cell Line Studies : Research involving human cancer cell lines (e.g., breast cancer MCF-7 cells) has shown that it induces apoptosis and inhibits cell proliferation.
- Mechanisms of Action : It may act through the modulation of apoptotic pathways and inhibition of tumor growth factors.
Case Studies
-
Antimicrobial Efficacy Study
- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antibacterial activity.
-
Anticancer Research
- In a study on MCF-7 cells, treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that:
- The compound may cause mild skin irritation upon contact.
- Further studies are needed to evaluate long-term exposure effects and potential carcinogenicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
